molecular formula C19H17N3O2 B10998039 N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10998039
M. Wt: 319.4 g/mol
InChI Key: UPWDKIQMMBMBLA-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 4-methoxyindole with an appropriate acylating agent, followed by coupling with 1H-indole-4-ylamine. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.

    Substitution: The indole rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole rings.

Scientific Research Applications

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities or chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-24-18-7-3-6-17-14(18)9-11-22(17)12-19(23)21-16-5-2-4-15-13(16)8-10-20-15/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

UPWDKIQMMBMBLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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